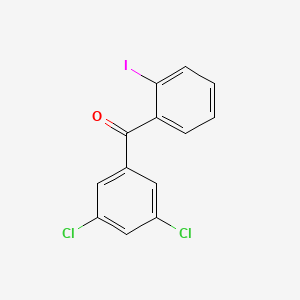

3,5-Dichloro-2'-iodobenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

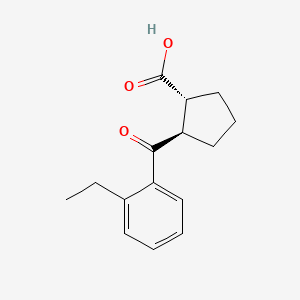

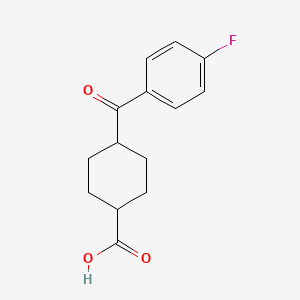

3,5-Dichloro-2’-iodobenzophenone is a chemical compound with the molecular formula C13H7Cl2IO. It has a molecular weight of 377.01 . The IUPAC name for this compound is (3,5-dichlorophenyl) (2-iodophenyl)methanone .

Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-2’-iodobenzophenone consists of a benzophenone core with chlorine atoms at the 3 and 5 positions and an iodine atom at the 2’ position . The InChI code for this compound is 1S/C13H7Cl2IO/c14-9-5-8 (6-10 (15)7-9)13 (17)11-3-1-2-4-12 (11)16/h1-7H .Physical And Chemical Properties Analysis

3,5-Dichloro-2’-iodobenzophenone has a molecular weight of 377.01 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- The compound has been utilized in the synthesis of various functionalized compounds. For instance, 3,5-Dichloro-2'-iodobenzophenone was used in the synthesis of 2,3-dihydroselenophene and selenophene derivatives through electrophilic cyclization of homopropargyl selenides. This process involves the use of electrophiles such as I(2), ICl, and PhSeBr, and has shown the formation of 4-iodo-2,3-dihydroselenophenes which were then dehydrogenated to give 3-iodoselenophenes (Schumacher et al., 2010).

Environmental and Biochemical Studies

- Studies have explored the biotransformation of chloroaromatic fungal metabolites under anaerobic conditions. For example, the environmental fate of a major fungal metabolite, 3,5-dichloro-p-anisyl alcohol, was studied under anaerobic conditions, revealing its transformation into several products including 3,5-dichloro-4-hydroxybenzyl alcohol and bis(3,5-dichloro-4-hydroxyphenyl)methane (Verhagen et al., 1998).

Pharmaceutical Research

- In the pharmaceutical domain, the compound has been investigated for its potential in creating sensitive spectrophotometric determination methods for elements like lanthanum. The compound 2-(3,5-Dichloro-2-pyridylazo)-5-dimethylaminophenol, for instance, was synthesized and applied in the spectrophotometric determination of lanthanum (Fernández & Olsina, 1990).

Organic Synthesis

- The compound has been used in the synthesis of various organic materials, such as 4,5-Disubstituted 1,2-Dicyanobenzenes and phthalocyanines. This synthesis involves nucleophilic displacement reactions and has been applied in creating structurally diverse organic compounds (Wöhrle et al., 1993).

Environmental Chemistry

- The compound's derivatives have been studied in environmental chemistry, particularly in the context of water treatment and pollutant transformation. For example, the transformation of phenolic compounds under UVA irradiation of anthraquinone-2-sulfonate was investigated, highlighting the oxidation and transformation reactions of phenolic compounds (Maurino et al., 2008).

Propiedades

IUPAC Name |

(3,5-dichlorophenyl)-(2-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2IO/c14-9-5-8(6-10(15)7-9)13(17)11-3-1-2-4-12(11)16/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUSITJEPBWTQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358947.png)

![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358949.png)

![trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358950.png)

![trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358961.png)

![trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358962.png)

![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358963.png)